Methyl 5-methyl-2-nitrobenzoate
Description
Significance of Substituted Nitrobenzoate Esters in Organic Synthesis
Substituted nitrobenzoate esters, the chemical class to which Methyl 5-methyl-2-nitrobenzoate belongs, are foundational building blocks in organic synthesis. chemimpex.com The presence of the nitro group (—NO₂) is particularly significant; as a strong electron-withdrawing group, it enhances the molecule's reactivity, making the aromatic ring susceptible to certain types of reactions and influencing the orientation of further substitutions. chemimpex.comscribd.com
This class of compounds is central to numerous synthetic transformations. A key reaction is the reduction of the nitro group to an amine (—NH₂), which is a versatile functional group that opens pathways to a vast array of other molecules, including amides and diazonium salts. echemi.comontosight.ai Furthermore, the ester group (—COOR) can be hydrolyzed to a carboxylic acid (—COOH), another crucial functional group in organic chemistry. orgsyn.org The nitration of benzoate (B1203000) esters, such as the reaction of methyl benzoate with nitric and sulfuric acids to form methyl m-nitrobenzoate, is a classic example of an electrophilic aromatic substitution taught in organic chemistry curricula. scribd.comechemi.com These esters serve as vital intermediates in the production of pharmaceuticals, dyes, and agrochemicals. chemimpex.comontosight.ai
Research Trajectories for this compound within Chemical and Allied Sciences
The research applications for this compound are diverse, stemming from its role as a versatile chemical intermediate. chemimpex.com Its parent acid, 5-methyl-2-nitrobenzoic acid, is a known precursor in the manufacture of chemotherapeutic agents. researchgate.net Environmentally conscious methods for synthesizing this parent acid have been developed, such as the nitration of methyl 3-methylbenzoate (B1238549) using a mixture of nitric acid and acetic anhydride (B1165640), highlighting a move towards greener chemical processes. researchgate.netresearchgate.net The ester itself can then be synthesized through the esterification of 5-methyl-2-nitrobenzoic acid. ontosight.ai
Current and potential research directions for this compound span several key industrial and academic fields, as detailed in the table below.
| Field | Research Application of this compound |
| Pharmaceutical Development | Serves as an intermediate in the synthesis of pharmaceuticals, with a focus on potential anti-inflammatory and analgesic agents. chemimpex.com |
| Agricultural Chemicals | Utilized in the development and production of agrochemicals, including herbicides and pesticides, to aid in crop protection. chemimpex.com |
| Material Science | Employed in the creation of specialty polymers and resins, contributing to the manufacture of durable industrial materials. chemimpex.com |
| Organic Chemistry | Used as a fundamental building block for synthesizing more complex organic molecules, advancing chemical research. chemimpex.com |
| Analytical Chemistry | Functions as a reference standard in analytical techniques for the identification and quantification of similar compounds in complex mixtures. chemimpex.comechemi.com |
Data sourced from Chem-Impex and Echemi. chemimpex.comechemi.com
Structure
2D Structure
Properties
IUPAC Name |
methyl 5-methyl-2-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-6-3-4-8(10(12)13)7(5-6)9(11)14-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOICDVZQKFCGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391368 | |
| Record name | methyl 5-methyl-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20587-30-8 | |
| Record name | Benzoic acid, 5-methyl-2-nitro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20587-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 5-methyl-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL 5-METHYL-2-NITROBENZOATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Spectroscopic and Structural Characterization of Methyl 5 Methyl 2 Nitrobenzoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a complete picture of the molecular skeleton and proton environments can be assembled.
Proton Nuclear Magnetic Resonance (¹H-NMR) Chemical Shift Analysis and Multiplet Interpretation
The ¹H-NMR spectrum of Methyl 5-methyl-2-nitrobenzoate provides specific information about the electronic environment of each proton in the molecule. The presence of two strong electron-withdrawing groups, the nitro (-NO₂) group and the methoxycarbonyl (-COOCH₃) group, significantly influences the chemical shifts of the aromatic protons, causing them to appear in the downfield region of the spectrum. The methyl group (-CH₃) attached to the ring provides a shielding effect to nearby protons.
Based on established substituent effects, the predicted ¹H-NMR spectral data in a standard solvent like deuterated chloroform (CDCl₃) are presented below. The aromatic region is expected to show three distinct signals corresponding to the three protons on the benzene (B151609) ring.
Predicted ¹H-NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3 | ~ 7.85 | d | ~ 8.2 Hz |
| H-4 | ~ 7.30 | dd | ~ 8.2, 2.0 Hz |
| H-6 | ~ 7.65 | d | ~ 2.0 Hz |
| -COOCH₃ | ~ 3.95 | s | N/A |
| Ar-CH₃ | ~ 2.45 | s | N/A |
Aromatic Protons: The proton at the H-3 position is ortho to the strongly electron-withdrawing nitro group, leading to a significant downfield shift (~7.85 ppm). It appears as a doublet due to coupling with the H-4 proton. The H-6 proton is ortho to the ester group and meta to the nitro group, also resulting in a downfield shift (~7.65 ppm), appearing as a doublet from its smaller meta-coupling to the H-4 proton. The H-4 proton, situated between the two other ring protons, is expected to be the most upfield of the aromatic signals (~7.30 ppm) and appears as a doublet of doublets.
Methyl Protons: The protons of the ester methyl group (-COOCH₃) are deshielded by the adjacent oxygen and carbonyl group, resulting in a singlet at approximately 3.95 ppm. The protons of the methyl group attached to the aromatic ring (Ar-CH₃) are less deshielded and appear as a singlet around 2.45 ppm.
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) for Carbon Skeleton Assignment
The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. The loss of symmetry in the benzene ring, due to the substitution pattern, means that all six aromatic carbons are chemically distinct and should produce separate signals aiinmr.com.
Predicted ¹³C-NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ester) | ~ 165.0 |
| C-2 (-NO₂) | ~ 149.0 |
| C-5 (-CH₃) | ~ 142.0 |
| C-1 (-COOCH₃) | ~ 133.0 |
| C-3 | ~ 130.0 |
| C-6 | ~ 126.0 |
| C-4 | ~ 124.0 |
| -COOCH₃ | ~ 52.5 |
| Ar-CH₃ | ~ 21.0 |
Downfield Carbons: The carbonyl carbon of the ester group is the most deshielded, appearing furthest downfield (~165.0 ppm). The aromatic carbons directly attached to the electron-withdrawing nitro group (C-2) and the methyl group (C-5) are also significantly deshielded.
Aromatic Carbons: The remaining aromatic carbons (C-1, C-3, C-4, C-6) resonate in the typical range of 124-133 ppm.
Upfield Carbons: The sp³ hybridized carbons of the ester methyl and the ring methyl groups appear at the most upfield positions, ~52.5 ppm and ~21.0 ppm, respectively.
Application of Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Connectivity Mapping
While 1D NMR provides essential data, 2D NMR techniques are invaluable for unambiguously assigning signals and confirming the molecule's connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹JCH coupling). columbia.eduresearchgate.net For this compound, an HSQC spectrum would show cross-peaks connecting the ¹H signals of H-3, H-4, and H-6 to their corresponding ¹³C signals. It would also confirm the connectivity of the ester methyl protons to the ester methyl carbon and the aromatic methyl protons to the aromatic methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons over two to three bonds (²JCH and ³JCH). columbia.eduresearchgate.net This is crucial for piecing together the molecular structure. Key expected HMBC correlations would include:
The ester methyl protons (~3.95 ppm) showing a correlation to the ester carbonyl carbon (~165.0 ppm).
The aromatic methyl protons (~2.45 ppm) showing correlations to C-4, C-5, and C-6.
The H-6 proton (~7.65 ppm) showing correlations to the ester carbonyl carbon (C=O) and the C-4 carbon, confirming its position adjacent to the ester and meta to the other ring proton.
Deuteration Studies in Resolving Ambiguous Spectral Data
Deuteration studies serve as a powerful method for signal assignment and spectral simplification in NMR. The most common application is the use of deuterated solvents, such as CDCl₃, which prevents large solvent signals from obscuring the analyte signals. rsc.org
Beyond the use of deuterated solvents, specific protons within a molecule can sometimes be exchanged for deuterium (D), a process known as H-D exchange. nih.govresearchgate.net While this compound lacks readily exchangeable acidic protons (like -OH or -NH), synthetic strategies can introduce deuterium at specific sites. For instance, if there were ambiguity in assigning the aromatic proton signals, a synthetically prepared version of the molecule with deuterium at the C-6 position would result in the disappearance of the corresponding ¹H signal (~7.65 ppm), definitively confirming its assignment. This technique is particularly useful for simplifying complex, overlapping regions in an NMR spectrum. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
Characteristic Vibrations of the Ester Carbonyl and Nitro Functional Groups
The IR spectrum of this compound is dominated by strong absorptions corresponding to the ester and nitro groups. The specific frequencies of these vibrations are highly characteristic and provide clear evidence for the presence of these functional groups. sciencing.comstudy.com
Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| C=O Stretch (Ester) | 1735 - 1750 | Strong |
| NO₂ Asymmetric Stretch | 1500 - 1550 | Strong |
| NO₂ Symmetric Stretch | 1290 - 1360 | Strong |
| C-O Stretch (Ester) | 1160 - 1210 | Strong |
| C=C Stretch (Aromatic) | ~ 1600 and ~1475 | Medium-Weak |
The most prominent peak in the spectrum is expected to be the strong C=O stretching vibration of the ester group, typically found between 1735 and 1750 cm⁻¹ sciencing.com. The nitro group gives rise to two distinct and strong absorption bands: an asymmetric stretch usually appearing in the 1500-1550 cm⁻¹ region and a symmetric stretch in the 1290-1360 cm⁻¹ range study.combrainly.com. The presence of these intense bands provides unambiguous confirmation of the compound's functional groups.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Methyl benzoate (B1203000) |
| Methyl 3-nitrobenzoate |
X-ray Crystallography for Solid-State Structural Determination
A comprehensive search of scientific literature and crystallographic databases reveals that detailed X-ray crystallography data for this compound has not been publicly reported. While the compound is known and used as a chemical intermediate, its specific solid-state structure, including precise molecular conformation and crystal packing, has not been elucidated and published in accessible scholarly sources.
Analysis of Molecular Conformation and Torsional Angles
Without experimental single-crystal X-ray diffraction data, a definitive analysis of the molecular conformation and specific torsional angles of this compound in the solid state is not possible. Such an analysis would require the precise coordinates of each atom in the crystal lattice, which are determined through crystallographic studies.
Investigation of Crystal Packing and Intermolecular Interactions (e.g., C-H···O Hydrogen Bonding)
Similarly, an investigation into the crystal packing and the specific intermolecular interactions, such as potential C-H···O hydrogen bonds, cannot be conducted without the foundational X-ray crystallography data. The arrangement of molecules in the crystal and the nature of the non-covalent interactions that govern this packing remain undetermined from the available information.
Further empirical research, specifically the growth of a suitable single crystal and subsequent X-ray diffraction analysis, would be required to provide the data necessary for a detailed discussion of these structural characteristics.
Computational Chemistry and Theoretical Investigations of Methyl 5 Methyl 2 Nitrobenzoate
Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization
In computational studies of similar aromatic nitro compounds, such as methyl 5-chloro-2-nitrobenzoate, DFT calculations are frequently performed using functionals like B3LYP combined with Pople-style basis sets (e.g., 6-311++G(d,p)). researchgate.net These calculations typically reveal that the substituent groups, namely the ester (-COOCH₃) and nitro (-NO₂) groups, are not perfectly coplanar with the benzene (B151609) ring. researchgate.net For instance, in a related chloro-substituted analogue, the nitro group and the acetoxy group were found to be twisted from the plane of the benzene ring by 29.4° and 49.7°, respectively. researchgate.net This twisting is a result of steric hindrance and electronic repulsion between the adjacent bulky groups. The optimized geometry provides the foundation for all subsequent computational analyses.
Table 1: Predicted Geometrical Parameters for Methyl 5-methyl-2-nitrobenzoate based on DFT Calculations of Analogous Compounds
| Parameter | Predicted Value | Description |
|---|---|---|
| C-N Bond Length | ~1.47 Å | Bond connecting the nitro group to the benzene ring. |
| N-O Bond Length | ~1.22 Å | Bonds within the nitro group. |
| C=O Bond Length | ~1.21 Å | Carbonyl bond in the ester group. |
| C-O Bond Length | ~1.34 Å | Ester C-O single bond. |
| C-C-N-O Dihedral Angle | Variable | Describes the twist of the nitro group relative to the ring. |
| C-C-C=O Dihedral Angle | Variable | Describes the twist of the ester group relative to the ring. |
Note: The values presented are estimations based on data from structurally similar molecules, such as methyl 5-chloro-2-nitrobenzoate. researchgate.net
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Charge Distribution
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical for understanding chemical reactivity.
HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron and is associated with the ionization potential. For this compound, the HOMO is expected to be primarily located on the electron-rich benzene ring and the methyl substituent.
LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron and is related to the electron affinity. The LUMO is anticipated to be concentrated on the electron-withdrawing nitro group (-NO₂), making this region a likely site for nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's kinetic stability and chemical reactivity. researchgate.netmdpi.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. mdpi.com From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. mdpi.com
Table 2: Global Reactivity Descriptors Calculated from HOMO-LUMO Energies
| Descriptor | Formula | Significance |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. researchgate.net |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | -(ELUMO + EHOMO)/2 | Measures the power of an atom or group to attract electrons. mdpi.com |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. mdpi.com |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |
Note: These equations are based on Koopmans' theorem. mdpi.com
Analysis of the charge distribution, often calculated using methods like Natural Bond Orbital (NBO) analysis, reveals the partial atomic charges on each atom. This information helps to identify electrophilic (positive charge) and nucleophilic (negative charge) centers within the molecule, further clarifying its reactive nature.
Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic species. The MEP map is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values.
Red/Yellow Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These regions are prone to electrophilic attack. For this compound, the most negative potential is expected to be concentrated around the oxygen atoms of the nitro group, due to their high electronegativity and lone pairs of electrons.
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These regions are susceptible to nucleophilic attack. Positive potentials are typically found around the hydrogen atoms of the benzene ring and the methyl groups.
The MEP surface provides a clear, intuitive map of the molecule's reactive sites, complementing the information derived from HOMO-LUMO analysis. It is a powerful predictive tool in computational chemistry for understanding intermolecular interactions. mdpi.com
Computational Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules, such as their vibrational (FT-IR and FT-Raman) and NMR spectra. These theoretical predictions are invaluable for interpreting experimental data and confirming molecular structures.
For vibrational spectra, calculations can determine the frequencies and intensities of different vibrational modes. These include characteristic stretches, bends, and torsions of the functional groups, such as the NO₂ symmetric and asymmetric stretches, the C=O stretch of the ester, and C-H stretches of the aromatic ring and methyl groups. However, calculated harmonic frequencies are often systematically higher than experimental frequencies. To correct for this discrepancy, which arises from the neglect of anharmonicity and basis set imperfections, a scaling factor is typically applied. nih.gov For example, a study on related methylanthranilate isomers used a scaling factor of 0.960 for their calculated vibrational frequencies. nih.gov Advanced computational methods can also account for anharmonicity directly to provide more accurate predictions. rsc.org
Table 3: Representative Vibrational Modes for this compound
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |
|---|---|---|
| C-H Aromatic Stretch | 3100 - 3000 | Stretching of C-H bonds on the benzene ring. |
| C-H Aliphatic Stretch | 3000 - 2850 | Stretching of C-H bonds in the methyl groups. |
| C=O Ester Stretch | 1730 - 1715 | Stretching of the carbonyl group. |
| NO₂ Asymmetric Stretch | 1560 - 1520 | Asymmetric stretching of the N-O bonds. |
| NO₂ Symmetric Stretch | 1360 - 1335 | Symmetric stretching of the N-O bonds. |
| C-O Ester Stretch | 1300 - 1150 | Stretching of the C-O single bond in the ester. |
Note: These are typical ranges and the precise values can be predicted computationally and verified experimentally.
Thermodynamic Properties and Reaction Energetics Calculations
Theoretical chemistry provides powerful methods for calculating the thermodynamic properties of molecules, such as their standard enthalpy of formation (ΔfH°), entropy (S°), and heat capacity (Cp). High-level composite methods, such as the G3(MP2)//B3LYP protocol, are often employed for this purpose as they offer a good balance of accuracy and computational cost.
These computational approaches are particularly useful for determining the gas-phase enthalpies of formation, which can be difficult to measure experimentally. The calculated values serve as an independent validation of experimental data obtained from techniques like combustion calorimetry and Knudsen effusion mass loss. nih.gov For example, comprehensive thermochemical studies on methyl-substituted nitrobenzoic acids have successfully used quantum chemical calculations to create a consistent and validated set of thermodynamic data. nih.gov
Calculations can also be used to investigate reaction energetics, determining the stability of different isomers or conformers and calculating the energy barriers for chemical reactions. This provides fundamental insights into the compound's thermal stability and potential reaction pathways.
Advanced Computational Methodologies: Molecular Dynamics (MD) Simulations in Related Systems
In an MD simulation, the atoms of the molecule are treated as classical particles moving under the influence of a force field (e.g., CHARMM, AMBER). researchgate.net The simulation solves Newton's equations of motion for the system, providing a trajectory that describes how the positions and velocities of the atoms evolve over time.
MD simulations can be used to:
Explore the conformational landscape of flexible molecules.
Study the solvation process and the structure of the solvent around the molecule.
Investigate intermolecular interactions in condensed phases.
Simulate the dynamic behavior of the molecule when interacting with larger systems, such as proteins or polymers.
These simulations provide a bridge between the microscopic properties of a single molecule and the macroscopic properties of a bulk material, offering insights into dynamic processes that are inaccessible to static computational methods. researchgate.net
Chemical Reactivity and Transformation Pathways of Methyl 5 Methyl 2 Nitrobenzoate
Methyl 5-methyl-2-nitrobenzoate is a multifaceted aromatic compound whose reactivity is governed by its three key functional groups: the aromatic nitro group, the methyl ester, and the toluene-derived benzene (B151609) ring. The interplay of the electronic effects of these substituents dictates the molecule's behavior in a variety of chemical transformations. The electron-withdrawing nature of the nitro and ester groups deactivates the aromatic ring towards electrophilic attack while activating it for nucleophilic substitution. Conversely, the electron-donating methyl group has an opposing influence. This section explores the principal reaction pathways of this compound.
Applications of Methyl 5 Methyl 2 Nitrobenzoate As a Key Intermediate in Complex Chemical Synthesis
Role in Pharmaceutical Development and Drug Synthesis
Methyl 5-methyl-2-nitrobenzoate serves as a crucial building block in the development of new pharmaceutical agents. chemimpex.com Its utility is primarily centered on its conversion to a variety of biologically active molecules.
A key chemical transformation of this compound is the reduction of its nitro group to an amine, yielding methyl 2-amino-5-methylbenzoate. sigmaaldrich.com This amino derivative is a versatile intermediate that can undergo a wide range of substitution reactions to produce a diverse array of biologically active compounds. The amino group can be acylated, alkylated, or used in cyclization reactions to construct more complex heterocyclic systems, which are common scaffolds in many pharmaceuticals. researchgate.netnih.gov
For instance, the resulting methyl 2-amino-5-methylbenzoate can be a precursor for the synthesis of various amides, ureas, and sulfonamides, many of which exhibit interesting biological properties. The strategic placement of the methyl and amino groups on the benzene (B151609) ring influences the physicochemical properties and biological activity of the resulting derivatives.
This compound is a valuable intermediate in the synthesis of compounds with potential anti-inflammatory and analgesic properties. chemimpex.com The general strategy involves the reduction of the nitro group to an amine, followed by further chemical modifications to introduce pharmacophores known to interact with biological targets associated with inflammation and pain.
While direct examples of commercial drugs derived from this specific intermediate are not extensively documented in publicly available literature, the synthesis of related structures highlights its potential. For example, derivatives of 5-acetamido-2-hydroxy benzoic acid have been investigated for their analgesic activity. nih.govnih.gov Similarly, quinazolinone derivatives, which can be synthesized from related amino benzoates, have shown significant anti-inflammatory activity in preclinical studies. researchgate.net The core structure provided by methyl 2-amino-5-methylbenzoate is a key component in the design of novel non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov
Table 1: Research on Related Anti-inflammatory and Analgesic Derivatives
| Derivative Class | Starting Material Example | Observed Activity | Reference |
| Quinazolinone Derivatives | Methyl-2-amino-5,6-diflorobenzoate | Anti-inflammatory | researchgate.net |
| 5-Acetamido-2-hydroxy Benzoic Acid Derivatives | 5-amino-2-hydroxy benzoic acid | Analgesic | nih.govnih.gov |
| Thiazole Derivatives | 2-amino-5-methylthiazole | Anti-inflammatory | nih.govnih.gov |
Extensive searches of the scientific and patent literature did not yield direct evidence of this compound's use as an intermediate in the synthesis of either Tolvaptan or Sulpiride. The synthesis of Tolvaptan, a selective vasopressin V2-receptor antagonist, is documented to involve a structurally similar but distinct intermediate, methyl 5-chloro-2-nitrobenzoate. googleapis.comgoogle.comgoogle.com In the synthesis of Tolvaptan, the chloro-substituted nitrobenzoate is a key precursor. googleapis.comgoogle.com Similarly, the synthesis of Sulpiride, an antipsychotic and antiemetic drug, proceeds through intermediates such as 2-methoxy-5-sulfamoyl methyl benzoate (B1203000), with no mention of this compound. google.comgoogle.comgoogleapis.com
The exploration of nitroaromatic compounds as potential anticancer agents is an active area of research. While direct studies on this compound for anticancer applications are limited in the available literature, research on closely related structures suggests its potential as a scaffold in this field. For example, a complex derivative, methyl 4'-methyl-5-(7-nitrobenzo[c] chemimpex.comresearchgate.netnih.govoxadiazol-4-yl)-[1,1'-biphenyl]-3-carboxylate, has been identified as an inhibitor of c-Myc-Max dimerization, a key interaction in many cancers. nih.gov This indicates that the substituted methyl-nitrobenzoate framework can be a component of molecules with potent anticancer activity.
Furthermore, the reduction of the nitro group to an amine provides a versatile handle for the synthesis of various heterocyclic compounds, a class of molecules well-represented among anticancer drugs like Paclitaxel (Taxol). wikipedia.org The amino derivative can be used to construct benzimidazoles, quinazolines, and other nitrogen-containing ring systems that are known to interact with various cancer-related biological targets.
Building Block in Agrochemical Formulations
In addition to its pharmaceutical applications, this compound is a valuable intermediate in the agrochemical industry. chemimpex.com
This compound serves as a precursor for the synthesis of certain pesticides and herbicides. chemimpex.com A notable example is its indirect application in the production of herbicides. The hydrolysis of this compound can yield 5-methyl-2-nitrophenol. This phenol (B47542) is a documented intermediate in the synthesis of the herbicide O-ethyl-O-(5-methyl-2-nitrophenyl)-N-sec-butylphosphoroamidothioate. google.com
The broader class of nitroaromatic compounds has been utilized in the development of various agrochemicals. While specific, commercially available pesticides or herbicides directly synthesized from this compound are not widely publicized, its chemical functionality makes it a suitable starting material for creating new active ingredients for crop protection.
Precursor for Insect Growth Regulators (e.g., Methoxyfenozide)
This compound is a key intermediate in the synthesis of sophisticated agrochemicals, including pesticides and herbicides designed to enhance crop protection. chemimpex.com Its utility is particularly notable in the development of insect growth regulators (IGRs), a class of insecticides that interfere with the life cycle of pests.
Methoxyfenozide stands as a prominent example of a modern IGR. It functions as a potent agonist of the insect molting hormone, 20-hydroxyecdysone, which induces a premature and lethal molt in lepidopteran pests. The synthesis of Methoxyfenozide relies on key intermediates such as 3-methoxy-2-methylbenzoic acid. innospk.com
The production of these essential precursors often begins with foundational molecules like nitro-substituted benzoic acids. This compound serves as a direct precursor to 5-methyl-2-nitrobenzoic acid through hydrolysis. researchgate.netresearchgate.net This acid is a versatile building block, and its structural isomers, such as 2-methyl-3-nitrobenzoic acid, are confirmed intermediates in the synthesis pathway of Methoxyfenozide. innospk.com The reactive nature of this compound makes it an important starting material for creating the complex architectures required for targeted and effective agrochemical products. chemimpex.com
Applications in Materials Science and Specialty Chemicals
The compound's unique properties make it a valuable component in the field of materials science. chemimpex.com It is utilized in the formulation of specialty polymers and resins, contributing to the manufacture of durable materials for a range of industrial applications. chemimpex.com
This compound and its parent acid, 5-methyl-2-nitrobenzoic acid, are recognized as important intermediates in the synthesis of dyes and pigments. chemimpex.comontosight.ai The presence of the nitro group, a strong chromophore, and the reactive ester functional group allows the molecule to be chemically modified to create larger, conjugated systems that absorb light in the visible spectrum, thereby producing color.
Nitroaromatic compounds are foundational to the dye industry. Related intermediates, such as methyl m-nitrobenzoate, are established starting materials for the preparation of various dyes. google.com The reduction of the nitro group to an amine is a common and critical step, yielding an amino-substituted benzoate that can undergo diazotization and coupling reactions to form vibrant azo dyes. While specific dyes derived directly from this compound are not extensively documented in public literature, its chemical structure is well-suited for such synthetic applications. ontosight.ai
This compound is used in the creation of specialty polymers and resins. chemimpex.com The incorporation of aromatic nitro compounds into polymer backbones can be a strategy for enhancing material properties. The inherent rigidity and stability of the benzene ring can increase the thermal stability of the polymer matrix. Furthermore, nitro groups are known for their ability to absorb ultraviolet radiation, suggesting that polymers containing this moiety could exhibit improved UV resistance, preventing degradation from sunlight exposure. Although detailed research findings specifically quantifying the enhancement of thermal or UV properties by this compound are not broadly available, its application in producing durable materials points to its role in property enhancement. chemimpex.com
Utilization in Fine Chemical and Fragrance Synthesis
As a versatile chemical building block, this compound is employed in fine chemical synthesis, particularly for the development of pharmaceuticals. chemimpex.com The compound serves as an intermediate in the synthesis of drugs targeting anti-inflammatory and analgesic properties. chemimpex.com The strategic placement of the nitro and methyl groups on the aromatic ring allows for a variety of chemical transformations, making it a valuable precursor for complex, biologically active molecules. For instance, its isomer, Methyl 2-methyl-3-nitrobenzoate, is a known intermediate in the synthesis of Lenalidomide, an important anticancer drug. innospk.com
While the direct use of this compound as a fragrance component is not documented, it is generally categorized as an intermediate for fragrance development. chemimpex.com Benzoate esters as a class are common in the fragrance industry, often imparting sweet, floral, and fruity notes. echemi.com However, the strong odor profile of a nitro-substituted compound would likely require significant chemical modification before it could be used in a final fragrance formulation.
Data Tables
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 20587-30-8 |
| Molecular Formula | C₉H₉NO₄ |
| Molecular Weight | 195.17 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 134-136 °C (for the parent acid) sigmaaldrich.com |
| Boiling Point | 275 °C (for an isomer) fishersci.com |
| SMILES | CC1=CC(=C(C=C1)N+[O-])C(=O)OC |
| InChI Key | KFOICDVZQKFCGM-UHFFFAOYSA-N |
Note: Some data points are for the parent acid or isomers due to limited availability for the specific compound.
Table 2: Compound Names Mentioned in this Article
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| This compound | 20587-30-8 | C₉H₉NO₄ |
| Methoxyfenozide | 161050-58-4 | C₂₂H₂₈N₂O₃ |
| 5-Methyl-2-nitrobenzoic acid | 3113-72-2 | C₈H₇NO₄ |
| 20-hydroxyecdysone | 5289-74-7 | C₂₇H₄₄O₇ |
| 3-methoxy-2-methylbenzoic acid | 26760-95-6 | C₉H₁₀O₃ |
| 2-methyl-3-nitrobenzoic acid | 59382-59-1 | C₈H₇NO₄ |
| Methyl m-nitrobenzoate | 618-95-1 | C₈H₇NO₄ |
| Methyl 2-methyl-3-nitrobenzoate | 59382-59-1 | C₉H₉NO₄ |
| Lenalidomide | 191732-72-6 | C₁₃H₁₃N₃O₃ |
Advanced Research Perspectives and Future Directions for Methyl 5 Methyl 2 Nitrobenzoate
Exploration of Novel Catalytic Systems for Efficient Transformations
The transformation of Methyl 5-methyl-2-nitrobenzoate, particularly the reduction of its nitro group to form Methyl 2-amino-5-methylbenzoate, is a cornerstone reaction for the synthesis of pharmaceuticals and agrochemicals. nih.gov While traditional methods often rely on stoichiometric reductants or precious metal catalysts like Palladium on carbon (Pd/C), current research is intensely focused on developing more efficient, selective, and sustainable catalytic systems. researchgate.netacs.org The future in this area lies in the exploration of novel catalysts that are not only highly effective but also based on earth-abundant and inexpensive metals. acs.orgsci-hub.st
Recent breakthroughs include the use of catalysts based on iron, cobalt, nickel, and copper. acs.org For instance, cobalt oxide nanoparticles doped with nitrogen and supported on carbon have demonstrated excellent performance in reducing nitroarenes with high selectivity, even on a gram scale. sci-hub.st Another promising avenue is the development of single-atom catalysts (SACs), such as those with single Co atoms coordinated with nitrogen and phosphorus (Co1-N3P1). These SACs have shown unprecedentedly high activity and chemoselectivity for the hydrogenation of functionalized nitroarenes, offering turnover frequencies orders of magnitude higher than conventional catalysts. nih.gov These advanced systems can tolerate a wide variety of sensitive functional groups, which is crucial when synthesizing complex molecules. nih.gov
Furthermore, electrocatalytic and photocatalytic reduction methods are emerging as green alternatives. rsc.orgresearchgate.net Electrochemical reduction, using water as a sustainable hydrogen source, is being investigated with novel cathodes like Co9S8/Ni3S2, which show excellent activity and stability. researchgate.net Photocatalysis, using materials like silver nanoparticles on titanium dioxide (Ag/TiO2), can achieve high conversion and selectivity under mild conditions, driven by light. nih.gov These innovative catalytic approaches promise to make the transformations of this compound more efficient, cost-effective, and environmentally benign.
Table 1: Comparison of Catalytic Systems for Nitroarene Reduction
High-Throughput Screening and Combinatorial Chemistry in Derivative Synthesis
To unlock the full potential of this compound as a scaffold for new bioactive molecules, researchers are turning to high-throughput screening (HTS) and combinatorial chemistry. These strategies allow for the rapid synthesis and evaluation of large libraries of related compounds, or derivatives, accelerating the discovery of new drugs and agrochemicals. rsc.org The core idea is to systematically combine a set of building blocks in all possible combinations to generate a diverse collection of molecules.
Starting from Methyl 2-amino-5-methylbenzoate (the reduced form of the title compound), a combinatorial library can be constructed. For example, by reacting the amine with a diverse collection of carboxylic acids, a large amide library can be generated. Each member of this library would possess a unique side chain, leading to a wide range of physicochemical properties. This library can then be subjected to HTS, where thousands of compounds are automatically tested for a specific biological activity, such as the inhibition of a particular enzyme or receptor. rsc.org
This approach has been validated in the discovery of small molecule inhibitors for various biological targets. For instance, HTS of pharmacologically active small molecule libraries has successfully identified inhibitors of protein-RNA interactions, a notoriously difficult target class. rsc.org The integration of these techniques provides a powerful engine for discovering novel derivatives of this compound with tailored biological profiles.
Table 2: Illustrative Combinatorial Library from Methyl 2-amino-5-methylbenzoate
Integration of Computational Design in Reaction Prediction and Optimization
Density Functional Theory (DFT) calculations are being used to unravel complex reaction mechanisms at the molecular level. acs.org For example, DFT studies can elucidate the adsorption behavior of nitroarenes on catalyst surfaces and calculate the energy barriers for different reaction pathways, providing insights into catalyst activity and selectivity. researchgate.netnih.gov Such understanding is crucial for the rational design of new and improved catalysts for transformations like nitro group reduction. acs.org Studies have investigated the mechanism of nitrobenzene (B124822) reduction, identifying key intermediates and transition states, which helps in optimizing reaction conditions for higher yields and selectivity. acs.orgresearchgate.net
Sustainable and Scalable Synthesis Methodologies
There is a strong push towards developing sustainable and scalable methods for the production of this compound and its derivatives, aligning with the principles of green chemistry. rsc.org Traditional nitration methods, often using a hazardous mixture of concentrated nitric and sulfuric acids, pose significant safety risks and generate substantial acid waste. rsc.org
Future directions focus on milder and more environmentally friendly nitration protocols. Research into photochemical nitration, using UV radiation, and solid-supported reagents, such as clay-supported copper(II) nitrate (B79036), aims to reduce the reliance on harsh liquid acids. researchgate.netmjcce.org.mk Another innovative approach is mechanochemistry, which uses mechanical force (e.g., in a ball mill) to drive reactions, often with minimal or no solvent. rsc.org The use of stable, solid nitrating agents in mechanochemical processes has shown promise for the efficient and scalable nitration of aromatic compounds with improved safety and reduced waste. rsc.org
For large-scale industrial production, continuous-flow microreaction technology offers significant advantages over traditional batch processing. rsc.orgchemistryconferences.org Flow reactors provide superior heat and mass transfer, allowing for better control over fast and exothermic reactions like nitration. This leads to higher yields, improved selectivity, and enhanced safety. rsc.org Continuous-flow processes for the mononitration of various aromatic compounds have been developed and scaled up, demonstrating their industrial potential. These systems can also incorporate strategies for recycling waste acid, further boosting economic and environmental performance. rsc.org
Detailed Mechanistic Elucidation of Biological Activities of Derivatives
While this compound serves as a building block, its derivatives are the source of potential biological activity. nih.gov A critical area of future research is the detailed investigation of how these derivatives exert their effects at a molecular level—their mechanism of action. Understanding these mechanisms is fundamental for developing safer and more effective therapeutic agents. scielo.br
The process often begins with establishing a Structure-Activity Relationship (SAR). researchgate.netnih.gov By synthesizing and testing a series of structurally related derivatives, researchers can identify which parts of the molecule are essential for its biological function. mdpi.com For example, studies on aminobenzoic acid derivatives have identified potent small molecule mimetics of biological proteins, where specific chemical groups are required for activity. nih.gov
Molecular docking simulations are a key computational tool used to predict how a derivative might bind to a biological target, such as a protein or nucleic acid. researchgate.netnih.gov These simulations provide a 3D model of the interaction, highlighting key binding contacts and guiding the design of more potent and selective molecules. nih.gov For instance, docking studies on aminobenzoic acid derivatives have helped explain their potential as enzyme inhibitors. researchgate.net
Ultimately, these computational predictions must be validated through biophysical and cellular experiments. Techniques like cryogenic electron microscopy (cryo-EM) can provide high-resolution structures of a derivative bound to its target, confirming the binding mode. acs.org A deep understanding of these molecular interactions, including how the molecule is metabolized (bioactivated), is crucial for designing drugs with high efficacy and minimal toxicity. scielo.brnih.gov
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Methyl 5-methyl-2-nitrobenzoate, and how can regioselectivity be controlled during nitration?
- Methodological Answer : this compound is typically synthesized via esterification of 5-methyl-2-nitrobenzoic acid with methanol under acidic catalysis. The nitration step requires precise control of reaction conditions (e.g., mixed HNO₃/H₂SO₄ at 0–5°C) to favor the 2-nitro position over competing sites. Regioselectivity can be influenced by steric and electronic effects of the methyl group. Monitoring via TLC ( ) and purification via recrystallization or column chromatography is advised.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm substitution patterns by analyzing aromatic proton splitting (e.g., para vs. ortho coupling) and nitro/methyl group chemical shifts.
- IR Spectroscopy : Identify ester carbonyl (~1700 cm⁻¹) and nitro group (~1520, 1350 cm⁻¹) stretches ( ).
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS or GC-MS) and fragmentation patterns ( ).
Cross-referencing with databases like NIST ( ) ensures accuracy.
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact ( ).
- Storage : Store at 2–8°C in airtight containers to prevent degradation ( ).
- Ventilation : Employ fume hoods to mitigate inhalation risks ( ).
- Disposal : Follow hazardous waste protocols; consult licensed disposal services ( ).
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution and frontier molecular orbitals to identify reactive sites. For example, the nitro group’s electron-withdrawing effect may activate the aromatic ring for electrophilic attacks. Software like Gaussian or ORCA facilitates these analyses, while crystallographic data (e.g., SHELX-refined structures) validates geometric parameters ( ).
Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?
- Methodological Answer :
- Data Collection : Use high-resolution X-ray diffraction (Cu-Kα radiation) to minimize errors.
- Refinement : Apply SHELXL for small-molecule refinement, leveraging constraints for disordered groups ( ).
- Hydrogen Bonding Analysis : Graph-set analysis ( ) identifies recurring motifs (e.g., R₂²(8) patterns) that may explain packing inconsistencies.
- Validation Tools : CheckCIF or PLATON flags outliers in bond lengths/angles ( ).
Q. How does the methyl group influence the compound’s supramolecular assembly in cocrystals?
- Methodological Answer :
- Cocrystal Screening : Combine this compound with hydrogen-bond donors (e.g., carboxylic acids) via solvent-drop grinding.
- Structural Analysis : Use ORTEP-3 ( ) to visualize packing. The methyl group may sterically hinder certain interactions while promoting CH-π or van der Waals contacts.
- Thermal Analysis : DSC/TGA assesses stability trends linked to molecular packing ( ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
